![molecular formula C16H14ClN5O3 B14923727 2-(1H-benzotriazol-1-yl)-N'-[(E)-(5-chloro-2-hydroxy-3-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B14923727.png)
2-(1H-benzotriazol-1-yl)-N'-[(E)-(5-chloro-2-hydroxy-3-methoxyphenyl)methylidene]acetohydrazide
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Overview
Description
2-(1H-1,2,3-BENZOTRIAZOL-1-YL)-N’~1~-[(E)-1-(5-CHLORO-2-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]ACETOHYDRAZIDE is a complex organic compound that features a benzotriazole moiety and a hydrazide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-1,2,3-BENZOTRIAZOL-1-YL)-N’~1~-[(E)-1-(5-CHLORO-2-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]ACETOHYDRAZIDE typically involves the following steps:
Formation of the Benzotriazole Moiety: This can be achieved by the cyclization of o-phenylenediamine with nitrous acid.
Hydrazide Formation: The hydrazide group can be introduced by reacting an appropriate acyl chloride with hydrazine.
Condensation Reaction: The final step involves the condensation of the benzotriazole derivative with the hydrazide in the presence of a suitable catalyst under controlled conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group.
Reduction: Reduction reactions can occur at the azomethine linkage.
Substitution: The benzotriazole ring can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Acid or base catalysts for condensation reactions.
Major Products
Oxidation Products: Oxidized derivatives with altered functional groups.
Reduction Products: Reduced forms of the compound with modified azomethine linkages.
Substitution Products: Substituted benzotriazole derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in coordination chemistry for catalysis.
Material Science:
Biology and Medicine
Drug Development: Investigated for its potential as a pharmacophore in drug design.
Biological Probes: Used in the study of biological systems due to its unique chemical properties.
Industry
Corrosion Inhibitors: Used in formulations to prevent corrosion in metal surfaces.
Dyes and Pigments:
Mechanism of Action
The mechanism of action of 2-(1H-1,2,3-BENZOTRIAZOL-1-YL)-N’~1~-[(E)-1-(5-CHLORO-2-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]ACETOHYDRAZIDE involves its interaction with molecular targets such as enzymes or receptors. The benzotriazole moiety can interact with metal ions, while the hydrazide group can form hydrogen bonds with biological macromolecules, influencing their activity and function.
Comparison with Similar Compounds
Similar Compounds
Benzotriazole Derivatives: Compounds with similar benzotriazole structures.
Hydrazide Derivatives: Compounds featuring hydrazide functional groups.
Uniqueness
The unique combination of the benzotriazole and hydrazide moieties in this compound provides distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C16H14ClN5O3 |
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Molecular Weight |
359.77 g/mol |
IUPAC Name |
2-(benzotriazol-1-yl)-N-[(E)-(5-chloro-2-hydroxy-3-methoxyphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C16H14ClN5O3/c1-25-14-7-11(17)6-10(16(14)24)8-18-20-15(23)9-22-13-5-3-2-4-12(13)19-21-22/h2-8,24H,9H2,1H3,(H,20,23)/b18-8+ |
InChI Key |
SFIZCENHOQMMKT-QGMBQPNBSA-N |
Isomeric SMILES |
COC1=CC(=CC(=C1O)/C=N/NC(=O)CN2C3=CC=CC=C3N=N2)Cl |
Canonical SMILES |
COC1=CC(=CC(=C1O)C=NNC(=O)CN2C3=CC=CC=C3N=N2)Cl |
Origin of Product |
United States |
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